3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE is a complex organic compound featuring multiple functional groups, including nitro, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Rings: The synthesis begins with the formation of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Nitration and Chlorination: The pyrazole ring is then nitrated using a mixture of nitric acid and sulfuric acid. Chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The nitro-chloro pyrazole is then coupled with a propylamine derivative containing the second pyrazole ring. This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, compounds containing pyrazole rings are often explored for their biological activities. This compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of bioactive functional groups.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in agrochemicals as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole rings could bind to specific protein sites, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-{3-[5-methyl-1H-pyrazol-1-yl]propyl}propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-methyl-1H-pyrazol-1-yl]propyl}propanamide
- 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-methyl-1H-pyrazol-1-yl]propyl}propanamide
Uniqueness
The uniqueness of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE lies in the combination of its functional groups. The presence of both nitro and chloro groups on the pyrazole ring, along with a trifluoromethyl group on the second pyrazole ring, provides a unique set of chemical properties that can be exploited for specific applications in various fields.
Properties
Molecular Formula |
C14H16ClF3N6O3 |
---|---|
Molecular Weight |
408.76 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide |
InChI |
InChI=1S/C14H16ClF3N6O3/c1-9-7-11(14(16,17)18)20-23(9)5-2-4-19-12(25)3-6-22-8-10(15)13(21-22)24(26)27/h7-8H,2-6H2,1H3,(H,19,25) |
InChI Key |
VXFGNZWDYIWGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
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